molecular formula C16H13BrN2O3S B11994312 N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide

N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide

Cat. No.: B11994312
M. Wt: 393.3 g/mol
InChI Key: CQZBXUQSCMYHCA-QGMBQPNBSA-N
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Description

N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide is a complex organic compound that features a benzodioxole ring substituted with a bromine atom, a phenylsulfanyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide typically involves the condensation of 6-bromo-1,3-benzodioxole-5-carbaldehyde with 2-(phenylsulfanyl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The bromine atom on the benzodioxole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of specific enzymes or the disruption of cellular processes. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide is unique due to the presence of both a bromine-substituted benzodioxole ring and a phenylsulfanyl group

Properties

Molecular Formula

C16H13BrN2O3S

Molecular Weight

393.3 g/mol

IUPAC Name

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-phenylsulfanylacetamide

InChI

InChI=1S/C16H13BrN2O3S/c17-13-7-15-14(21-10-22-15)6-11(13)8-18-19-16(20)9-23-12-4-2-1-3-5-12/h1-8H,9-10H2,(H,19,20)/b18-8+

InChI Key

CQZBXUQSCMYHCA-QGMBQPNBSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CSC3=CC=CC=C3)Br

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CSC3=CC=CC=C3)Br

Origin of Product

United States

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